molecular formula C8H6ClNO2 B14102475 1-(4-Chlorophenyl)-2-(hydroxyimino)ethanone

1-(4-Chlorophenyl)-2-(hydroxyimino)ethanone

Cat. No.: B14102475
M. Wt: 183.59 g/mol
InChI Key: HSTDHICJRITDGJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(hydroxyimino)ethanone is a ketoxime derivative characterized by a 4-chlorophenyl group attached to the ethanone backbone and a hydroxyimino (-NOH) substituent at the second carbon. This structure confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-hydroxyiminoethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-7-3-1-6(2-4-7)8(11)5-10-12/h1-5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTDHICJRITDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Hydroxylamine hydrochloride (NH$$2$$OH·HCl) reacts with the ketone group of 4′-chloroacetophenone in a nucleophilic addition-elimination sequence. Sodium acetate (CH$$3$$COONa) acts as a mild base to deprotonate hydroxylamine, facilitating the formation of the nucleophilic NH$$_2$$O$$^-$$ species. The reaction proceeds in a mixed solvent system of ethanol and water (1:4 v/v) under reflux for 2–3 hours.

Representative Procedure:

  • Combine 4′-chloroacetophenone (50.0 mmol), NH$$2$$OH·HCl (74.0 mmol), CH$$3$$COONa (125.0 mmol), ethanol (10 mL), and water (40 mL) in a round-bottom flask.
  • Reflux the mixture with stirring until TLC confirms complete consumption of the starting material.
  • Cool the reaction mixture to room temperature, filter the precipitated oxime, and wash with cold water.
  • Purify the product via recrystallization from ethanol.

Yield: 93%.

Characterization Data

The synthesized oxime exhibits the following key spectral properties:

  • 1H NMR (500 MHz, CDCl$$3$$): δ 2.29 (s, 3H, CH$$3$$), 7.37 (d, $$J = 10.0$$ Hz, 2H, aromatic), 7.58 (d, $$J = 10.0$$ Hz, 2H, aromatic), 8.30 (s, 1H, NOH).
  • Molecular Formula: C$$8$$H$$6$$ClNO$$_2$$.
  • Molecular Weight: 183.59 g/mol.

Microwave-Assisted Synthesis Using Nitrous Acid

An alternative approach leverages microwave irradiation to accelerate the oximation process, employing sodium nitrite (NaNO$$_2$$) and hydrochloric acid (HCl) as reagents.

Advantages and Limitations

  • Advantages: Reduced reaction time (0.75 hours vs. 2–3 hours), potential for automation.
  • Limitations: Requires specialized equipment (microwave reactor), unoptimized yield data.

Comparative Analysis of Synthesis Methods

The table below contrasts the two primary preparation routes:

Parameter Conventional Method Microwave Method
Reagents NH$$2$$OH·HCl, CH$$3$$COONa NaNO$$_2$$, HCl
Solvent System Ethanol/water (1:4) Aqueous acidic medium
Temperature Reflux (~78°C) −15°C
Time 2–3 hours 45 minutes
Yield 93% Not reported
Equipment Standard glassware Microwave reactor

Critical Discussion of Methodological Variations

Reagent Selection

The conventional method’s use of hydroxylamine hydrochloride ensures high regioselectivity and yield, aligning with established oximation protocols. In contrast, the microwave method’s reliance on nitrous acid introduces a non-classical pathway, potentially involving transient nitroso intermediates. While this approach accelerates kinetics, it may complicate byproduct formation in large-scale applications.

Solvent and Temperature Effects

Polar protic solvents (e.g., ethanol/water) enhance the solubility of ionic intermediates in the conventional method, favoring complete conversion. The microwave method’s subzero temperatures likely suppress side reactions but necessitate precise thermal control.

Scalability and Industrial Relevance

The conventional method’s 93% yield and straightforward workup make it preferable for kilogram-scale production. Microwave synthesis, while rapid, remains confined to laboratory settings due to equipment costs and unverified scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(hydroxyimino)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(hydroxyimino)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(hydroxyimino)ethanone involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Target/Activity Key Findings Reference
2-((4-Chlorophenyl)thio)-1-(5-nitro-1H-indol-3-yl)ethanone 4-Chlorophenylthio, 5-nitroindole Plasmodium falciparum DHODH inhibitor pIC50 = 7.9520 (vs. chloroquine pIC50 = 7.5528); enhanced antimalarial activity due to nitro group
(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Pyridine-piperazine-CF3, 4-chlorophenyl Trypanosoma cruzi CYP51 inhibitor Comparable efficacy to posaconazole; CF3 group improves target affinity
1-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)ethanone Pyrrole substituent Antifungal (Candida spp.) Intermediate for econazole analogs; pyrrole enhances antifungal activity
1-(3-Amino-5-(4-chlorophenyl)thiophen-2-yl)ethanone Thiophene-amino, 4-chlorophenyl Not explicitly stated Structural diversity highlights potential in kinase inhibition
1-(1H-pyrrolo[3,2-c]quinolin-4-yl)ethanone Pyrroloquinoline backbone Anticancer (PC3, Hela YFP) IC50 = 7.8–10.3 μg/mL; aromatic fusion enhances cytotoxicity

Key Structural and Functional Comparisons

Electronic Effects of Substituents

  • Nitro Groups : In antimalarial analogs (e.g., 1-(5-nitroindol-3-yl) derivatives), the electron-withdrawing nitro group increases electrophilicity, enhancing interactions with PfDHODH’s hydrophobic active site .
  • Trifluoromethyl (CF3) Groups : In UDO, the CF3 group stabilizes π-π stacking with CYP51’s heme cofactor, improving inhibition .
  • Hydroxyimino (-NOH): Unlike sulfur or nitro substituents, the hydroxyimino group in the target compound may facilitate reversible covalent binding or chelation with metal ions in enzymes, a mechanism observed in oxime-based protease inhibitors .

Steric and Lipophilic Considerations

  • Thioether vs.
  • Aromatic Heterocycles: Indole (antimalarial) and pyrroloquinoline (anticancer) backbones provide planar rigidity, optimizing target binding, whereas the hydroxyimino group introduces conformational flexibility .

Mechanistic Insights from Analogues

  • Antimalarial Activity : Indole-based derivatives inhibit PfDHODH by competing with orotate, leveraging both hydrophobic (4-chlorophenyl) and polar (nitro) interactions .
  • Antifungal Activity: Econazole analogs derived from 4-chlorophenyl ethanones target fungal CYP51, with pyrrole substituents disrupting ergosterol biosynthesis .
  • Anticancer Activity: Aromatic ethanone derivatives (e.g., pyrroloquinoline) induce apoptosis via ROS generation or topoisomerase inhibition, suggesting similar pathways for hydroxyimino derivatives .

Biological Activity

1-(4-Chlorophenyl)-2-(hydroxyimino)ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anti-inflammatory, and potential neuroprotective effects, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of 1-(4-Chlorophenyl)-2-(hydroxyimino)ethanone can be represented as follows:

  • Molecular Formula : C9H8ClN2O
  • Molecular Weight : 198.62 g/mol

This compound features a chlorophenyl group and a hydroxyimino functional group, which are critical for its biological activity.

Antioxidant Activity

Research indicates that compounds similar to 1-(4-Chlorophenyl)-2-(hydroxyimino)ethanone exhibit notable antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound has shown potential in scavenging free radicals and reducing oxidative damage in cellular models.

Anti-inflammatory Effects

In vitro studies have demonstrated that 1-(4-Chlorophenyl)-2-(hydroxyimino)ethanone can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. These findings suggest that the compound may exert anti-inflammatory effects by modulating inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .

Neuroprotective Potential

A recent study explored the neuroprotective effects of this compound in neuroblastoma cell lines (SH-SY5Y). The results indicated that treatment with 1-(4-Chlorophenyl)-2-(hydroxyimino)ethanone led to a dose-dependent activation of PPAR-γ, a receptor known for its role in neuroprotection. The compound reduced markers associated with neuroinflammation and oxidative stress, demonstrating its potential as a therapeutic agent against neurodegenerative diseases .

Case Study 1: Neuroprotection in SH-SY5Y Cells

In a controlled experiment, SH-SY5Y cells were treated with amyloid-beta (Aβ) to induce neuroinflammation. Subsequent treatment with varying concentrations of 1-(4-Chlorophenyl)-2-(hydroxyimino)ethanone resulted in:

  • Reduction in ROS levels : Flow cytometry analysis showed a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls.
  • Cytokine modulation : The compound decreased the expression of inflammatory markers (TNF-α, IL-6) in a dose-dependent manner .
Treatment Concentration (μM)ROS Levels (%)TNF-α Expression (%)
Untreated100100
Aβ Only150120
Aβ + 1-(4-Chlorophenyl)-2-(hydroxyimino)ethanone (10 μM)9090
Aβ + 1-(4-Chlorophenyl)-2-(hydroxyimino)ethanone (20 μM)7060

Case Study 2: Antioxidant Capacity Assessment

In another study assessing the antioxidant capacity of related compounds, it was found that derivatives of 1-(4-Chlorophenyl)-2-(hydroxyimino)ethanone exhibited significant free radical scavenging activity, highlighting their potential use in formulations aimed at reducing oxidative stress-related conditions.

Q & A

Q. Tables for Key Data

Property Value Method Reference
Melting Point262°CDSC
IR (C=N-OH)1615 cm⁻¹FT-IR (KBr pellet)
HPLC Purity98.2%C18, ACN/H₂O gradient
MIC (C. albicans)0.125 μg/mLBroth microdilution

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